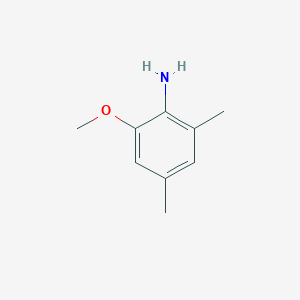

2-Methoxy-4,6-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEPZXWWZZXMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473424 | |

| Record name | 2-Methoxy-4,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18087-07-5 | |

| Record name | 2-Methoxy-4,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methoxy 4,6 Dimethylaniline

Established Synthetic Routes to 2-Methoxy-4,6-dimethylaniline

The synthesis of 2-Methoxy-4,6-dimethylaniline, an important intermediate in various chemical industries, is primarily achieved through several established routes. These methods, including the reduction of nitroaromatic precursors, alkylation of aniline (B41778) derivatives, and nucleophilic aromatic substitution, offer different advantages and are chosen based on the availability of starting materials and desired product purity.

Reduction of Nitroaromatic Precursors

A common and effective method for the synthesis of 2-Methoxy-4,6-dimethylaniline involves the reduction of the corresponding nitroaromatic compound, 2-Methoxy-4,6-dimethylnitrobenzene. This transformation is a fundamental reaction in organic chemistry for the preparation of aromatic amines. uteq.edu.econtosight.ai

The reduction can be carried out using various reducing agents and catalytic systems. Catalytic hydrogenation is a widely employed technique, utilizing catalysts such as palladium on carbon (Pd/C), nickel, or platinum. uteq.edu.ec The reaction is typically performed under a hydrogen atmosphere. For instance, the catalytic hydrogenation of nitrobenzene (B124822) to aniline is a well-studied process that can be adapted for substituted nitroaromatics. uteq.edu.ec The choice of catalyst and reaction conditions, such as temperature and pressure, can significantly influence the reaction's efficiency and selectivity.

Another approach for the reduction of nitroarenes is the use of metal hydrides or dissolving metal reductions. However, catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation. The process involves the in-situ generation of hydrogen or the use of hydrogen gas to reduce the nitro group to an amino group. researchgate.net

A key precursor for this route is 2-methoxy-4-nitroaniline (B147289) (MNA), which serves as an intermediate in the synthesis of azo dyes. nih.gov The reduction of the nitro group in MNA would lead to the corresponding diamine, which could then be selectively modified to yield the target molecule.

| Precursor | Reagents/Catalyst | Product | Reference |

| 2-Methoxy-4,6-dimethylnitrobenzene | H2, Pd/C | 2-Methoxy-4,6-dimethylaniline | uteq.edu.econtosight.ai |

| 2-Methoxy-4-nitroaniline (MNA) | Various reducing agents | 2-Methoxy-1,4-benzenediamine | nih.gov |

Alkylation of Aniline Derivatives

The synthesis of 2-Methoxy-4,6-dimethylaniline can also be achieved through the alkylation of an appropriate aniline derivative. ontosight.aiontosight.ai This method involves introducing methyl groups onto the aromatic ring of a methoxyaniline precursor.

One possible starting material for this route is 2-methoxyaniline. The introduction of two methyl groups at the 4 and 6 positions can be accomplished through Friedel-Crafts alkylation or other related electrophilic aromatic substitution reactions. However, controlling the regioselectivity of the alkylation to obtain the desired 4,6-disubstituted product can be challenging and may lead to a mixture of isomers.

A more controlled approach involves the alkylation of a pre-functionalized aniline. For example, starting with a molecule that already contains one of the methyl groups can direct the second alkylation to the desired position. The reactivity and directing effects of the existing substituents on the aniline ring play a crucial role in the outcome of the reaction.

Recent studies have explored solvent-switchable chemoselective N-alkylation and para C-alkylation of unprotected arylamines, which could potentially be adapted for the synthesis of polysubstituted anilines like 2-Methoxy-4,6-dimethylaniline. acs.org

| Precursor | Alkylating Agent | Catalyst/Conditions | Product | Reference |

| 2-Methoxyaniline | Methylating agent | Friedel-Crafts catalyst | Mixture of methylated anilines | ontosight.ai |

| Pre-functionalized aniline | Methylating agent | Specific directing groups | 2-Methoxy-4,6-dimethylaniline | acs.org |

Nucleophilic Aromatic Substitution Approaches on Halogenated Precursors

Nucleophilic aromatic substitution (SNA) presents another viable pathway for the synthesis of 2-Methoxy-4,6-dimethylaniline. This method typically involves the displacement of a halogen atom on the aromatic ring by an amino group or a methoxy (B1213986) group. researchgate.netmasterorganicchemistry.com

For this specific target molecule, a plausible strategy would be the reaction of a dihalogenated methoxy-xylene derivative with an aminating agent. For instance, starting with 1,5-dichloro-2-methoxy-3-methylbenzene, a nucleophilic substitution with an amine source could introduce the amino group. The success of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups, although in this case, the methoxy and methyl groups are electron-donating.

Alternatively, the reaction could involve the displacement of a halogen by a methoxide (B1231860) ion on a halogenated dimethylaniline precursor. The reactivity in SNA reactions is often in the order of F > Cl > Br > I for the leaving group. masterorganicchemistry.com The presence of activating groups ortho or para to the leaving group significantly accelerates the reaction. libretexts.org

The synthesis of halogenated anilines can be achieved by treating N,N-dialkylaniline N-oxides with thionyl halides, providing a route to precursors for SNA reactions. nih.gov

| Halogenated Precursor | Nucleophile | Conditions | Product | Reference |

| Dihalogenated methoxy-xylene | Amine source | Activated conditions | 2-Methoxy-4,6-dimethylaniline | researchgate.net |

| Halogenated dimethylaniline | Methoxide ion | Activated conditions | 2-Methoxy-4,6-dimethylaniline | masterorganicchemistry.com |

Novel Synthetic Methodologies and Process Optimization for 2-Methoxy-4,6-dimethylaniline Synthesis

In recent years, there has been a growing emphasis on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of aromatic amines. These novel approaches focus on aspects like catalytic efficiency, atom economy, and the use of greener reagents and reaction conditions.

Catalytic Dehydrogenation in Related Aniline Synthesis

Catalytic dehydrogenation has emerged as a promising strategy for the synthesis of anilines from non-aromatic precursors. This approach often involves the use of a catalyst to remove hydrogen atoms from a saturated or partially saturated ring system, leading to the formation of an aromatic amine.

A novel strategy involves the dehydrogenation-amination-dehydrogenation of cyclohexanol (B46403) to produce aniline using platinum-based catalysts. colab.ws The Pt/CeO2 catalyst has shown excellent performance in this multi-step process. colab.ws Another approach utilizes a photoredox- and cobalt-based catalytic system to desaturate a cyclohexene (B86901) ring, ultimately forming an aniline. nih.gov

These methods offer an alternative to traditional routes that often rely on pre-functionalized aromatic starting materials. The ability to start from readily available and less hazardous materials like cyclohexanones or cyclohexanols adds to the appeal of these dehydrogenative strategies. nih.govacs.org

| Precursor | Catalyst System | Key Transformation | Product | Reference |

| Cyclohexanol | Pt/CeO2 | Dehydrogenation-amination-dehydrogenation | Aniline | colab.ws |

| Cyclohexanone | Photoredox/Cobalt catalyst | Desaturation of cyclohexene ring | Aniline | nih.gov |

| Cyclohexanone | Pd/Mg(OH)2 | Acceptorless dehydrogenative aromatization | Primary anilines | acs.org |

Green Chemistry Principles in the Synthesis of Aromatic Amines

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. numberanalytics.com

One of the key principles is the use of catalysis to replace stoichiometric reagents. numberanalytics.com For example, the development of highly efficient and recyclable catalysts for amination reactions is an active area of research. Gold-based catalysts have been shown to be effective for the addition of ammonia (B1221849) to organic molecules in a one-step, atom-efficient process. sciencedaily.com

Another green chemistry approach involves the use of biomass-derived feedstocks. Lignin, a major component of biomass, can be a source of aromatic monomers that can be converted into valuable aromatic amines. acs.org For instance, a strategy based on the Beckmann rearrangement has been developed to synthesize 3,4-dialkoxyanilines from lignin-derived compounds. acs.org

The use of greener solvents, such as water or ionic liquids, and alternative energy sources like microwave irradiation are also being explored to make the synthesis of aromatic amines more environmentally benign. researchgate.netjournalcra.com

| Green Chemistry Principle | Application in Aromatic Amine Synthesis | Example | Reference |

| Catalysis | Replacement of stoichiometric reagents | Gold-catalyzed amination | sciencedaily.com |

| Renewable Feedstocks | Use of biomass-derived starting materials | Synthesis from lignin-derived monomers | acs.org |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product | One-step amination reactions | sciencedaily.com |

| Safer Solvents and Reagents | Avoiding the use of hazardous substances | Use of water or ionic liquids as solvents | researchgate.netnumberanalytics.com |

Synthesis of Related Isomers and Analogues of 2-Methoxy-4,6-dimethylaniline for Comparative Mechanistic Studies

The synthesis of isomers and analogues of 2-methoxy-4,6-dimethylaniline is crucial for comparative mechanistic studies, allowing researchers to probe the electronic and steric effects of substituent placement on reaction outcomes. By systematically altering the positions of the methoxy and methyl groups on the aniline ring, a deeper understanding of reaction mechanisms, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation, can be achieved.

A variety of synthetic strategies are employed to access these valuable compounds. These methods often involve multi-step sequences starting from readily available precursors.

One common approach involves the strategic introduction of functional groups that can be later converted to the desired amine, methoxy, or methyl functionalities. For instance, the synthesis of halogenated anilines can serve as a versatile starting point. The treatment of N,N-dialkylaniline N-oxides with thionyl halides can yield halogenated N,N-dialkylanilines, which can then be further functionalized. For example, 3-methoxy-N,N-dimethylaniline can be prepared and subsequently halogenated to provide precursors for various isomers. nih.gov

Another key strategy is nucleophilic aromatic substitution (SNAr). This is particularly useful for introducing a methoxy group onto an aromatic ring that is activated by electron-withdrawing groups, or for introducing an amino group. For example, the reaction of a suitably substituted chloropyrimidine with an aniline derivative can be used to synthesize analogues. thieme-connect.com Similarly, the ipso-substitution of a sulfonic acid group on an o-nitroaryl sulfonic acid with an amine provides a metal-free method for creating N-aryl amino acid esters. sci-hub.se The efficiency of SNAr reactions can be significantly enhanced using solvents like polyethylene (B3416737) glycol (PEG-400), which allows for rapid and high-yielding synthesis of amino-substituted heterocycles. nih.gov

The synthesis of specific isomers often requires tailored approaches. For instance, the synthesis of 2-ethyl-4-methoxyaniline, an analogue with a different alkyl group, has been achieved from o-nitroethylbenzene through a four-step process involving a Bamberger reaction, acetylation, o-methylation, and hydrolysis. rsc.org The synthesis of 3-methoxy-2,6-dimethylaniline (B6233560) can be accomplished via the nucleophilic aromatic substitution of fluorine in 2,6-dimethyl-3-fluoroaniline with sodium methoxide.

Kinetic and mechanistic studies often rely on comparing the reaction rates of a series of substituted anilines. For example, the reaction of various anilines with chloramine-T has been studied to understand the formation of N-chloroanilines, revealing a mechanism involving a pre-equilibrium complex formation. rsc.org Computational studies, such as those using Density Functional Theory (DFT), complement experimental work by providing insights into reaction barriers and the stability of intermediates, as seen in the investigation of intramolecular radical addition to substituted anilines and the ferrate(VI) oxidation of anilines. beilstein-journals.orgacs.org These studies highlight how electron-donating and electron-withdrawing substituents influence the reaction rates and pathways.

The following interactive table summarizes the synthesis of selected isomers and analogues of 2-methoxy-4,6-dimethylaniline, highlighting the diversity of synthetic methods employed.

| Compound Name | Starting Material(s) | Key Reagents/Conditions | Research Focus |

| 3-Methoxy-N,N-dimethylaniline | N,N-dimethylaniline N-oxide | Thionyl chloride | Synthesis of halogenated aniline precursors nih.gov |

| 2-Ethyl-4-methoxyaniline | o-Nitroethylbenzene | Bamberger reaction, acetylation, methylation, hydrolysis | Synthesis of alkyl analogues rsc.org |

| 3-Methoxy-2,6-dimethylaniline | 2,6-Dimethyl-3-fluoroaniline | Sodium methoxide, DMF | Nucleophilic aromatic substitution |

| Substituted N-Arylpyridines | Substituted anilines, ketones | Multicomponent reaction | Mechanistic insights into cascade reactions |

| Substituted 2-Anilinopyrimidines | 2-Chloro-4,6-dimethylpyrimidine, Aniline derivatives | Microwave-assisted nucleophilic substitution | Synthesis of heterocyclic analogues |

| o-Nitroarylamines | o-Nitroaryl sulfonic acid, Amines | Ipso-nucleophilic substitution | Metal-free N-arylation sci-hub.se |

These synthetic efforts provide a toolbox of compounds that are instrumental in dissecting complex reaction mechanisms. By comparing the reactivity of isomers like 2,6-dimethylaniline (B139824) and 3,5-dimethylaniline (B87155) and their metabolites, researchers can elucidate the role of reactive oxygen species in genotoxicity. nih.gov Furthermore, the study of rearrangement reactions, such as the Cu-catalyzed beilstein-journals.orgCurrent time information in Bangalore, IN.-asymmetric methoxy rearrangement of N-methoxyanilines, offers deep mechanistic insights into the construction of complex chiral molecules. rsc.org The ability to synthesize a wide array of these aniline derivatives is, therefore, fundamental to advancing the understanding of organic reaction mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4,6 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the chemical environment of specific nuclei within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on structure, dynamics, and reaction states.

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 2-Methoxy-4,6-dimethylaniline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

Based on the structure, the anticipated signals would be:

Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring are in chemically equivalent environments (at C3 and C5). Due to the symmetrical substitution pattern, they are expected to appear as a single signal, likely a singlet, in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm).

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature but is often observed between δ 3.0-5.0 ppm.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group are equivalent and will produce a sharp singlet, typically in the range of δ 3.7-3.9 ppm.

Methyl Protons (Ar-CH₃): The six protons of the two methyl groups at positions C4 and C6 are chemically equivalent. They are expected to generate a sharp singlet further upfield, generally around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-4,6-dimethylaniline

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~ 6.5 | Singlet | 2H |

| Amine (-NH₂) | Variable (e.g., ~ 3.6) | Broad Singlet | 2H |

| Methoxy (-OCH₃) | ~ 3.75 | Singlet | 3H |

| Methyl (-CH₃) | ~ 2.20 | Singlet | 6H |

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the symmetry in 2-Methoxy-4,6-dimethylaniline, several carbon atoms are chemically equivalent. The molecule has nine carbon atoms, but fewer signals are expected in the ¹³C NMR spectrum.

The expected signals are:

Aromatic Carbons:

C1 (C-NH₂): The carbon atom bonded to the amine group.

C2 (C-OCH₃): The carbon atom bonded to the methoxy group.

C3 and C5 (C-H): These two carbons are equivalent and will produce a single signal.

C4 and C6 (C-CH₃): These two carbons bearing the methyl groups are also equivalent, resulting in one signal.

Aliphatic Carbons:

Methoxy Carbon (-OCH₃): A single peak in the upfield region, typically δ 55-60 ppm.

Methyl Carbons (Ar-CH₃): A single signal for the two equivalent methyl groups, appearing at a more upfield position, generally δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-4,6-dimethylaniline

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-NH₂) | ~ 145 |

| C2 (C-OCH₃) | ~ 152 |

| C3 / C5 (Ar-CH) | ~ 115 |

| C4 / C6 (C-CH₃) | ~ 125 |

| Methoxy (-OCH₃) | ~ 55 |

| Methyl (-CH₃) | ~ 18 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms. For 2-Methoxy-4,6-dimethylaniline, the ¹⁵N chemical shift of the amine group is sensitive to factors like hybridization, substituent effects, and steric hindrance.

In substituted anilines, the ¹⁵N chemical shift is influenced by the delocalization of the nitrogen lone pair into the aromatic ring. Electron-donating groups on the ring generally increase electron density at the nitrogen atom, causing a shift to a higher field (lower ppm value). Conversely, steric hindrance from ortho-substituents, such as the methyl groups in this compound, can disrupt the planarity of the amine group with the ring. rsc.org This disruption reduces lone pair delocalization, which typically results in a shift to a lower field (higher ppm value) compared to unhindered anilines. rsc.orgrsc.orghmdb.ca The chemical shift for the primary amine nitrogen in this sterically hindered environment would provide valuable data on the electronic structure of the N-C bond. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy, particularly FTIR, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The FTIR spectrum of 2-Methoxy-4,6-dimethylaniline is expected to display several characteristic absorption bands:

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations usually result in one to three peaks in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group typically gives rise to a band near 1600 cm⁻¹.

C-O Stretching: The C-O stretch of the aryl-alkyl ether (methoxy group) is expected to produce a strong, characteristic band, typically in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker one near 1000-1050 cm⁻¹ (symmetric stretch).

C-N Stretching: The C-N stretching of aromatic amines is usually found between 1250-1360 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for 2-Methoxy-4,6-dimethylaniline

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Amine (-NH₂) | Bending (Scissoring) | ~ 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretching | 1200 - 1275 |

| Aromatic Amine (C-N) | Stretching | 1250 - 1360 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 2-Methoxy-4,6-dimethylaniline exhibit characteristic absorptions in the UV region. The spectrum is dominated by π→π* transitions associated with the benzene ring.

The aniline (B41778) chromophore typically shows two main absorption bands:

An intense band around 230-240 nm, attributed to the primary π→π* transition of the benzene ring.

A weaker, longer-wavelength band around 280-290 nm, which has charge-transfer character resulting from the delocalization of the nitrogen lone pair into the aromatic system (an n→π* transition).

The presence of the methoxy and dimethyl substituents, which are electron-donating groups, is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted aniline.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as a protonated species [M+H]⁺.

For 2-Methoxy-4,6-dimethylaniline (C₉H₁₃NO), the calculated monoisotopic mass is approximately 151.10 Da. Experimental ESI-MS data show a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 152.1. chemicalbook.comchemicalbook.com This observation confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The predicted accurate mass for the protonated molecule [C₉H₁₄NO]⁺ is 152.10700. uni.lu Experimental verification of this value to within a few parts per million (ppm) would definitively confirm the molecular formula C₉H₁₃NO.

Table 4: Mass Spectrometry Data for 2-Methoxy-4,6-dimethylaniline

| Ion Species | Technique | m/z (Observed/Predicted) | Formula Confirmation |

| [M+H]⁺ | ESI-MS | 152.1 chemicalbook.comchemicalbook.com | Confirms Molecular Weight of 151.1 |

| [M+H]⁺ | HRMS (Predicted) | 152.10700 uni.lu | Predicts Elemental Formula C₉H₁₃NO |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the crystal structure, identifying crystalline phases, and understanding the molecular geometry of a compound.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a single crystal. To perform this analysis on 2-Methoxy-4,6-dimethylaniline, a high-quality single crystal of the compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

Information Obtainable from SCXRD Analysis of 2-Methoxy-4,6-dimethylaniline:

Molecular Structure: The precise bond lengths, bond angles, and torsion angles of the 2-Methoxy-4,6-dimethylaniline molecule would be elucidated.

Crystal System and Space Group: The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions of the unit cell (a, b, c, α, β, γ) would be accurately measured.

Intermolecular Interactions: The nature and geometry of any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal packing would be identified.

Conformational Analysis: The preferred conformation of the methoxy and dimethylaniline groups in the solid state would be determined.

A hypothetical data table for the crystallographic data of 2-Methoxy-4,6-dimethylaniline that would be generated from an SCXRD study is presented below. It is important to reiterate that this data is illustrative of the expected output and not based on experimental results.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C9H13NO |

| Formula Weight | 151.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | 4 |

| Density (calculated) (g/cm³) | - |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used. The powder consists of a vast number of tiny, randomly oriented crystallites. When exposed to an X-ray beam, the crystallites diffract the X-rays at various angles, producing a characteristic diffraction pattern of peaks.

Applications of PXRD for 2-Methoxy-4,6-dimethylaniline:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a crystalline solid. A PXRD analysis of a synthesized batch of 2-Methoxy-4,6-dimethylaniline could confirm its identity by comparing the experimental pattern to a reference pattern (if one were available from a database or calculated from single crystal data).

Purity Assessment: PXRD can detect the presence of crystalline impurities. If the sample contains other crystalline phases, their characteristic diffraction peaks will appear in the pattern.

Polymorphism Screening: This technique is crucial for identifying different crystalline forms (polymorphs) of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties.

Crystallinity Determination: PXRD can be used to assess the degree of crystallinity in a sample, distinguishing between crystalline and amorphous material.

A representative PXRD pattern would display diffraction peaks at specific 2θ angles, with the intensity of each peak corresponding to the prevalence of that crystal plane. A hypothetical table of the most intense peaks is shown below.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| - | - | - |

| - | - | - |

| - | - | - |

| - | - | - |

| - | - | - |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Thermal Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. TGA and DSC are two of the most common and powerful thermal analysis methods.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. A TGA analysis of 2-Methoxy-4,6-dimethylaniline would provide information about its thermal stability and decomposition profile. The resulting TGA curve would plot the percentage of mass remaining on the y-axis against the temperature on the x-axis. A sharp drop in the curve would indicate a mass loss event, such as decomposition or the loss of volatile components.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. A DSC thermogram for 2-Methoxy-4,6-dimethylaniline would show peaks corresponding to these transitions. An endothermic peak would typically represent melting, while an exothermic peak could indicate crystallization or decomposition.

Combined TGA/DSC Analysis:

Modern instruments can often perform TGA and DSC measurements simultaneously on the same sample. A simultaneous thermal analysis (STA) of 2-Methoxy-4,6-dimethylaniline would provide a comprehensive understanding of its thermal behavior.

Expected Information from TGA and DSC of 2-Methoxy-4,6-dimethylaniline:

Melting Point: DSC would show a sharp endothermic peak corresponding to the melting point of the compound.

Decomposition Temperature: TGA would indicate the temperature at which the compound begins to decompose, providing insight into its thermal stability.

Purity: The shape and sharpness of the melting peak in a DSC curve can be an indicator of sample purity. Impurities tend to broaden the melting range.

Heat of Fusion: The area under the melting peak in a DSC thermogram can be used to calculate the enthalpy of fusion.

The following table summarizes the hypothetical thermal properties of 2-Methoxy-4,6-dimethylaniline that would be determined by TGA and DSC.

| Thermal Property | Technique | Hypothetical Value |

|---|---|---|

| Melting Point (Onset) | DSC | - |

| Melting Point (Peak) | DSC | - |

| Heat of Fusion (ΔHfus) | DSC | - |

| Decomposition Temperature (Onset) | TGA | - |

Computational and Theoretical Chemical Investigations of 2 Methoxy 4,6 Dimethylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to provide insights into electron distribution, molecular geometry, and energy.

Hartree-Fock (HF) and Density Functional Theory (DFT) ApplicationsHartree-Fock (HF) is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While foundational, it neglects electron correlation, which can affect the accuracy of the results.

Density Functional Theory (DFT) is a more common and often more accurate method that includes effects of electron correlation. researchgate.net DFT calculates the total energy of a system based on its electron density. A key component of DFT is the exchange-correlation functional, with hybrids like B3LYP and B3PW91 being widely used for organic molecules to predict molecular structures and properties. researchgate.netnih.gov For a molecule like 2-Methoxy-4,6-dimethylaniline, DFT would be the preferred method for achieving a balance between computational cost and accuracy.

Basis Set Selection and Geometry Optimization MethodologiesThe accuracy of both HF and DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed.researchgate.netresearchgate.netThe inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, like the subject aniline (B41778).

Geometry optimization is a computational process to find the minimum energy conformation of the molecule. Starting from an initial guess of the structure, the method iteratively adjusts atomic coordinates to locate a stationary point on the potential energy surface, yielding theoretical values for bond lengths, bond angles, and dihedral angles.

Prediction and Simulation of Vibrational Spectra (IR and Raman)

Once a molecule's geometry is optimized, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of molecular vibration, which are experimentally observed in Infrared (IR) and Raman spectroscopy. mdpi.com The calculations not only predict the frequency of each vibrational mode (e.g., N-H stretch, C-H stretch, ring deformations) but also their intensities, allowing for the generation of a theoretical spectrum. researchgate.net Comparing the computed spectrum with an experimental one is a powerful method for validating the calculated structure and assigning spectral bands to specific molecular motions. mdpi.com

Theoretical Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. researchgate.net This calculation is typically performed using the optimized geometry obtained from DFT methods. The GIAO method computes the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). nih.gov The theoretical chemical shifts are then determined by referencing these shielding values to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS). These predicted shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic absorption and emission properties of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. chemrxiv.orgsemanticscholar.org It is an extension of DFT used to calculate the properties of electronic excited states. nih.gov

Analysis of HOMO-LUMO Energy Gaps and Molecular Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

In the case of 2-methoxy-4,6-dimethylaniline, the presence of three electron-donating groups (one methoxy (B1213986) and two methyl groups) on the aniline ring is expected to significantly influence the energies of the frontier orbitals. Both methoxy and methyl groups are known to raise the energy of the HOMO and, to a lesser extent, the LUMO. This effect is due to the positive inductive (+I) effect of the methyl groups and the positive mesomeric (+M) effect of the methoxy group, which donate electron density to the aromatic ring.

Theoretical studies on substituted anilines have shown that electron-donating groups generally decrease the HOMO-LUMO gap, which in turn suggests increased reactivity. researchgate.netthaiscience.info The HOMO is typically characterized by a significant contribution from the nitrogen lone pair and the π-system of the benzene (B151609) ring. The LUMO, conversely, is generally a π* orbital of the aromatic ring. The introduction of the methoxy and methyl groups would likely lead to a destabilization (increase in energy) of the HOMO to a greater extent than the LUMO, thus narrowing the energy gap.

A representative set of calculated electronic properties for aniline and related substituted anilines, based on Density Functional Theory (DFT) calculations, is presented in the table below to illustrate these trends.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline | -5.2 | 0.8 | 6.0 |

| o-Methylaniline | -5.0 | 0.9 | 5.9 |

| p-Methoxyaniline | -4.8 | 1.0 | 5.8 |

| 2-Methoxy-4,6-dimethylaniline (Estimated) | -4.7 | 1.1 | 5.8 |

Note: The values for 2-Methoxy-4,6-dimethylaniline are estimated based on the observed effects of methyl and methoxy substituents in related studies.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how the dipole moment of the molecule changes in the presence of a strong electric field. Molecules with large hyperpolarizability values are considered good candidates for NLO applications.

For aniline derivatives, the NLO properties are strongly influenced by the nature and position of substituents on the aromatic ring. mq.edu.auresearchgate.net Electron-donating groups, such as methoxy and methyl groups, can enhance the NLO response. mq.edu.au The presence of these groups in 2-methoxy-4,6-dimethylaniline suggests that it may exhibit notable NLO properties.

Theoretical calculations, often employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to predict the NLO properties of molecules. mq.edu.auresearchgate.net These studies have shown that the first-order hyperpolarizability increases with the introduction of electron-donating groups. mq.edu.au In the case of 2-methoxy-4,6-dimethylaniline, the combined electronic effects of the methoxy and dimethyl substituents are expected to lead to a significant enhancement of the hyperpolarizability compared to unsubstituted aniline.

A table of calculated NLO properties for aniline and related compounds is provided below for comparison.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Aniline | 1.5 | 68 | 150 |

| o-Methylaniline | 1.7 | 75 | 200 |

| p-Methoxyaniline | 1.9 | 82 | 350 |

| 2-Methoxy-4,6-dimethylaniline (Estimated) | 2.1 | 90 | 450 |

Note: The values for 2-Methoxy-4,6-dimethylaniline are estimated based on computational studies of similarly substituted anilines.

Computational Analysis of Conformational Flexibility and Energy Landscapes

The conformational flexibility of 2-methoxy-4,6-dimethylaniline is primarily associated with the rotation of the amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups relative to the benzene ring. Computational methods, such as ab initio and semiempirical calculations, can be used to explore the potential energy surface of the molecule and identify its stable conformers. colostate.eduaip.org

For substituted anilines, the rotation of the amino group is a key conformational feature. colostate.edu The energy barrier to this rotation can be influenced by the presence of adjacent substituents. In 2-methoxy-4,6-dimethylaniline, the ortho-methoxy and ortho-methyl groups are likely to create steric hindrance, which could affect the orientation of the amino group and potentially lead to the existence of distinct rotational conformers.

Computational studies would involve mapping the potential energy surface by systematically rotating the dihedral angles associated with these substituent groups to locate the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

Thermodynamic Property Calculations and Temperature Dependence

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). nih.govmdpi.com These properties can be calculated using statistical thermodynamics based on the vibrational frequencies obtained from quantum chemical calculations, typically at the DFT level. mdpi.comscirp.org

The thermodynamic properties of 2-methoxy-4,6-dimethylaniline are expected to be influenced by its molecular structure and vibrational modes. The temperature dependence of these properties can also be computationally modeled. As temperature increases, the translational, rotational, and vibrational contributions to the thermodynamic functions will change, leading to predictable variations in enthalpy, entropy, and Gibbs free energy. mdpi.comresearchgate.net

For instance, the heat capacity (Cp) of the molecule is expected to increase with temperature as more vibrational modes become populated. researchgate.net Similarly, the entropy of the system will increase with temperature, reflecting a greater degree of molecular motion and disorder. These calculations are crucial for understanding the behavior of the compound under different thermal conditions.

An illustrative table of calculated thermodynamic properties for 2-methoxy-4,6-dimethylaniline at different temperatures is presented below.

| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (kcal/mol) | Heat Capacity (Cp) (cal/mol·K) |

| 298.15 | 35.0 | 90.0 | 8.2 | 45.0 |

| 400 | 40.5 | 98.0 | -1.3 | 55.0 |

| 500 | 46.5 | 105.0 | -11.0 | 65.0 |

Note: These values are hypothetical and intended to illustrate the expected temperature dependence of the thermodynamic properties for a molecule of this type.

Organic Reaction Mechanisms and Reactivity of 2 Methoxy 4,6 Dimethylaniline

Participation in Electrophilic Aromatic Substitution Reactions

The reactivity of 2-Methoxy-4,6-dimethylaniline in electrophilic aromatic substitution (SEAr) reactions is significantly influenced by the substituents on the aromatic ring. The amine (-NH2), methoxy (B1213986) (-OCH3), and two methyl (-CH3) groups are all electron-donating, making the aromatic ring highly activated towards electrophilic attack. wikipedia.org These activating groups increase the electron density of the benzene (B151609) ring, thereby stabilizing the cationic Wheland intermediate (also known as an arenium ion) formed during the reaction. wikipedia.org

The directing effect of these substituents determines the position of substitution. Both the amino and methoxy groups are strong ortho, para-directors due to their ability to donate electron density via resonance. The methyl groups are weaker ortho, para-directors through an inductive effect. In 2-Methoxy-4,6-dimethylaniline, the positions are occupied as follows:

Position 1: -NH2

Position 2: -OCH3

Position 3: Open

Position 4: -CH3

Position 5: Open

Position 6: -CH3

The primary sites for electrophilic attack are positions 3 and 5, which are ortho and para to some of the activating groups. The amino group is the most powerful activating group, strongly directing incoming electrophiles to its ortho (position 2, blocked by methoxy; position 6, blocked by methyl) and para (position 4, blocked by methyl) positions. The methoxy group directs to its ortho (position 1, blocked by amino; position 3, open) and para (position 5, open) positions. The methyl groups also exert their directing influence.

Given the steric hindrance from the existing methyl and methoxy groups, the substitution pattern is a balance between electronic activation and steric accessibility. The most likely positions for electrophilic attack are positions 3 and 5. For instance, in reactions like nitration, halogenation, or sulfonation, the electrophile would preferentially add to these vacant positions. masterorganicchemistry.com The high electron density of the ring facilitates these reactions, often allowing them to proceed under milder conditions than those required for unsubstituted benzene.

Nucleophilic Character and Role in Condensation and Coupling Reactions

The primary amine functionality (-NH2) of 2-Methoxy-4,6-dimethylaniline imparts a significant nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom is readily available to attack electron-deficient centers (electrophiles). This nucleophilicity is the basis for its participation in a wide array of organic reactions, including condensation and coupling reactions.

In condensation reactions, the amine group acts as a nucleophile, typically attacking a carbonyl group of an aldehyde or ketone. This leads to the formation of a C-N bond and the elimination of a small molecule, usually water. byjus.com A prime example is the formation of imines, also known as Schiff bases. science.gov

In coupling reactions, 2-Methoxy-4,6-dimethylaniline can serve as the amine component. For example, in Buchwald-Hartwig amination, it could potentially be coupled with aryl halides or triflates in the presence of a palladium catalyst to form diarylamines. Similarly, in copper-catalyzed Ullmann condensation, it can react with aryl halides to form C-N bonds. The electron-rich nature of the aromatic ring, enhanced by the methoxy and methyl groups, can influence the reactivity of the amine in these catalytic cycles.

Mechanistic Pathways of Key Transformations Involving the Amine Functionality

Diazotization and Azo Coupling Reactions

Primary aromatic amines like 2-Methoxy-4,6-dimethylaniline readily undergo diazotization when treated with a source of nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.comunb.ca

The mechanism involves the following steps:

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and then loses water to form the highly electrophilic nitrosonium ion (NO+).

Nucleophilic Attack: The nucleophilic nitrogen atom of the 2-Methoxy-4,6-dimethylaniline attacks the nitrosonium ion.

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of a stable diazonium salt, 2-methoxy-4,6-dimethylbenzenediazonium chloride. google.com

The resulting diazonium salt is a versatile intermediate. It can act as an electrophile in azo coupling reactions, where it reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline (B41778) derivative. researchgate.netdurham.ac.uk The coupling typically occurs at the para position of the coupling component. This reaction is the fundamental chemical process for producing a wide variety of azo dyes. rsc.org The specific color of the resulting azo dye is determined by the extended conjugated system formed and the nature of the substituents on both aromatic rings. unb.ca

Schiff Base Formation and Subsequent Reduction Pathways

2-Methoxy-4,6-dimethylaniline reacts with aldehydes or ketones in a condensation reaction to form Schiff bases (imines). nih.gov This reaction is generally catalyzed by an acid or a base.

The mechanism for acid-catalyzed Schiff base formation proceeds as follows:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of 2-Methoxy-4,6-dimethylaniline attacks the protonated carbonyl carbon, forming a protonated carbinolamine intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The hydroxyl group is protonated to form a good leaving group (water). The elimination of water and a final deprotonation step yield the Schiff base. ejpmr.com

The C=N double bond in the resulting Schiff base can be readily reduced to a C-N single bond, forming a secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). acs.orgmdpi.com Catalytic hydrogenation can also be employed. For instance, reduction with trichlorosilane (B8805176) has been shown to be effective for certain Schiff bases derived from substituted anilines. oup.com This two-step process of Schiff base formation followed by reduction is a key synthetic route known as reductive amination.

Reaction Kinetics and Mechanistic Elucidation of Synthetic Transformations

The study of reaction kinetics for transformations involving 2-Methoxy-4,6-dimethylaniline provides valuable insights into reaction mechanisms and helps in optimizing synthetic conditions. Kinetic studies on the related compound 2,6-dimethylaniline (B139824) have shown that its degradation by hydroxyl radicals follows pseudo-first-order kinetics. researchgate.netresearchgate.net Such studies typically involve monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, catalyst loading, pH).

For synthetic transformations, mechanistic elucidation can be achieved through a combination of techniques:

Kinetic Studies: Determining the rate law, activation parameters (enthalpy and entropy of activation), and the effect of substituent changes can help identify the rate-determining step and the nature of the transition state. lookchem.com

Isotope Labeling: Using isotopically labeled reactants (e.g., with Deuterium, 13C, or 15N) can trace the path of atoms throughout the reaction, confirming bond-forming and bond-breaking steps.

Intermediate Trapping and Spectroscopic Identification: Techniques like NMR, IR, and mass spectrometry can be used to identify transient intermediates, providing direct evidence for a proposed reaction pathway.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can model reaction pathways, calculate the energies of intermediates and transition states, and corroborate experimental findings. ejpmr.com

For a reaction like Schiff base formation, kinetic studies might reveal that the rate-determining step can be either the initial nucleophilic attack or the final dehydration of the carbinolamine intermediate, depending on the reaction pH. ejpmr.com

Catalytic Applications in Organic Synthesis, e.g., Copper-Catalyzed Reactions

Aniline derivatives, including structures related to 2-Methoxy-4,6-dimethylaniline, are valuable as ligands or starting materials in catalytic organic synthesis. Their ability to coordinate with transition metals makes them useful in a variety of catalytic processes.

In the realm of copper-catalyzed reactions, ligands derived from substituted anilines are employed to facilitate cross-coupling reactions. For example, N,N'-disubstituted oxalamides derived from 4-hydroxy-2,6-dimethylaniline have been shown to be highly effective ligands for copper-catalyzed hydroxylation of aryl halides. acs.org While a methoxy-analogue of a 2,6-dimethylaniline derived amide ligand showed lower efficiency in one study, it highlights the role such structures can play in tuning a catalyst's performance. acs.org Copper catalysis is also used for C-N bond formation, alkyne functionalization, and cyclization reactions. beilstein-journals.orgrsc.orgnih.gov

Beyond serving as ligands, aniline derivatives can be precursors to catalysts. For instance, complexes prepared from 2,6-dimethylaniline have been used as pre-catalysts in the polymerization of ethylene. seahipublications.org The electronic and steric properties of the aniline derivative are crucial in determining the activity and selectivity of the final catalyst.

Table of Reaction Parameters

| Reaction Type | Reagents & Conditions | Key Intermediate/Product Type |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted aniline |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt |

| Azo Coupling | Diazonium salt, Phenol/Aniline | Azo Dye |

| Schiff Base Formation | Aldehyde/Ketone, Acid/Base catalyst | Imine (Schiff Base) |

| Reductive Amination | Aldehyde/Ketone, then NaBH₄ | Secondary Amine |

| Copper-Catalyzed Coupling | Aryl Halide, Cu catalyst, Ligand, Base | Diaryl Amine |

Applications of 2 Methoxy 4,6 Dimethylaniline As Chemical Intermediates and Building Blocks

Precursor in Dyestuff and Pigment Synthesis Research

While direct research detailing the use of 4-Methoxy-2,6-dimethylaniline in the synthesis of specific dyes is not extensively documented, the broader class of substituted anilines is fundamental to the colorant industry. Aniline (B41778) derivatives are cornerstone intermediates for producing a wide range of dyes, including azo dyes and triarylmethane dyes. mdpi.comwikipedia.org

The relevance of this structural motif can be seen in related compounds. For instance, the compound 4-methoxy-2,2',6'-trimethyldiphenylamine, which can be prepared from derivatives of 2,6-dimethylaniline (B139824), is a known intermediate for producing color-forming agents used in heat-sensitive and pressure-sensitive recording papers. google.comgoogleapis.com The synthesis of such complex diphenylamines highlights the utility of substituted anilines in creating molecules for color-related applications. googleapis.com Furthermore, N-methylated amines, which can be derived from aniline precursors, are recognized as important components in the synthesis of various dyes. mdpi.com The established use of structurally similar anilines suggests the potential of 4-Methoxy-2,6-dimethylaniline as a precursor for developing novel colorants.

Role in the Production of Pharmaceutical Intermediates

Substituted anilines are crucial structural components in many pharmaceutical compounds. mdpi.com Research has demonstrated the explicit use of 4-Methoxy-2,6-dimethylaniline as a starting material in the synthesis of potential pharmaceutical intermediates.

A notable example is its use in the creation of a complex sulfonylphenyl heptanoate (B1214049) derivative. In this synthesis, 4-Methoxy-2,6-dimethylaniline is used as the key starting material to construct a larger molecule, Methyl 7-[3-(N-(4-methoxy-2,6-dimethylphenyl)aminosulfonyl)phenyl]heptanoate. chemicalbook.comchemicalbook.com This resulting ester is then hydrolyzed to its carboxylic acid form, demonstrating a multi-step pathway to a potential bioactive compound. chemicalbook.comchemicalbook.com This application underscores the value of 4-Methoxy-2,6-dimethylaniline as a foundational block for building molecules with potential therapeutic relevance.

| Starting Material | Product | Reaction Type | Significance |

|---|---|---|---|

| 4-Methoxy-2,6-dimethylaniline | Methyl 7-[3-(N-(4-methoxy-2,6-dimethylphenyl)aminosulfonyl)phenyl]heptanoate | Sulfonylation | Demonstrates the use of the aniline as a nucleophile to form a sulfonamide bond, a common linkage in pharmaceutical chemistry. chemicalbook.comchemicalbook.com |

Utilization in Agrochemical Intermediate Synthesis

In the field of agrochemicals, aniline derivatives are vital for the production of a wide array of herbicides, fungicides, and insecticides. While specific, commercialized agrochemicals derived directly from 4-Methoxy-2,6-dimethylaniline are not prominent, research into new insecticidal compounds highlights the importance of its structural class.

Research efforts have focused on designing novel meta-diamide insecticides that incorporate a methoxy (B1213986) group. researchgate.netscielo.br In one study, a series of methoxy-containing diamide (B1670390) compounds were synthesized based on the structure of a precursor compound, cyproflanilide. scielo.br The resulting derivatives were tested for insecticidal activity against agricultural pests. One such compound, N-(3-((2-bromopropane-4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)-6-fluoronicotinamide, demonstrated significant insecticidal activity against Plutella xylostella (diamondback moth), with a mortality rate of 97.67% at a concentration of 1 mg L⁻¹. scielo.br This research shows that the incorporation of methoxy-aniline type structures is a viable strategy for the discovery of new and effective crop protection agents.

| Compound Class | Target Pests | Key Finding | Relevance |

|---|---|---|---|

| meta-Diamide compounds with methoxy groups | Plutella xylostella, Spodoptera frugiperda | A synthesized derivative showed 97.67% mortality against P. xylostella at 1 mg L⁻¹. scielo.br | Illustrates the potential of the methoxy-aniline moiety as a component in the design of novel, highly active insecticides. researchgate.netscielo.br |

Building Block in Advanced Material Science Applications (e.g., Organic Light-Emitting Diodes)

The development of advanced materials, particularly for organic electronics like Organic Light-Emitting Diodes (OLEDs), relies on a diverse range of small organic molecules and polymers. These materials often possess specific electronic and photophysical properties, typically derived from conjugated systems and heterocyclic structures. uniss.it Common classes of compounds used in OLEDs include triazines, indoles, carbazole (B46965) derivatives, and spiro-configured molecules. uniss.itunica.it

Currently, the available scientific literature does not prominently feature 4-Methoxy-2,6-dimethylaniline as a direct building block in the synthesis of materials for OLEDs or other advanced material science applications.

Degradation Pathways and Environmental Chemical Fate of 2 Methoxy 4,6 Dimethylaniline Academic Context

Oxidative Degradation Mechanisms

Research into the oxidative degradation of 2-methoxy-4,6-dimethylaniline has been documented in the context of enzymatic oxidation. Specifically, the action of peroxidase on this compound has been investigated.

In a key study, the oxidation of 2-methoxy-4,6-dimethylaniline was carried out using a peroxidase enzyme system in the presence of hydrogen peroxide. scispace.com The reaction was conducted in a medium of glacial acetic acid and methanol. scispace.com This enzymatic process serves as the primary documented oxidative degradation mechanism for this compound.

Information regarding other oxidative degradation mechanisms such as Fenton, Electro-Fenton, or Photoelectro-Fenton processes for 2-methoxy-4,6-dimethylaniline is not available in the reviewed scientific literature. These advanced oxidation processes (AOPs) are well-studied for other aniline (B41778) derivatives, but specific studies on 2-methoxy-4,6-dimethylaniline appear to be absent.

Identification and Structural Elucidation of Degradation Intermediates and Byproducts

The investigation of peroxidase-mediated oxidation has led to the identification of several degradation byproducts. The primary solid oxidation product was isolated as fine deep purple needles. scispace.com Through hydrolysis of this main oxidation product with sulfuric acid, a key intermediate was identified.

The identified degradation products are:

2,6-dimethyl-p-benzoquinone : This compound was obtained as a yellow sublimate after the hydrolysis of the primary oxidation product. Its identity was confirmed by its melting point. scispace.com

Ammonia (B1221849) : Detected in the filtrate after the removal of the primary solid oxidation product. scispace.com

A proposed structure for the main, purple-colored oxidation product was suggested based on its synthesis pathway and the steric hindrance effects of the methyl groups on the aniline ring. scispace.com The table below summarizes the identified byproducts from the enzymatic degradation of 2-methoxy-4,6-dimethylaniline.

| Degradation Product/Intermediate | Method of Identification | Reference |

| 2,6-dimethyl-p-benzoquinone | Hydrolysis of primary oxidation product, melting point confirmation | scispace.com |

| Ammonia | Analysis of filtrate after reaction | scispace.com |

Kinetic Studies of Environmental Degradation Processes

There is a lack of available scientific literature on the kinetic studies of the environmental degradation of 2-methoxy-4,6-dimethylaniline. While kinetic analyses are common for many environmental contaminants, specific rate constants and reaction orders for the degradation of this compound via oxidative or other environmental processes have not been documented in the reviewed research.

Advanced Oxidation Processes for Chemical Transformation and Removal Research

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation. While AOPs like the Fenton process, electro-Fenton, and photocatalysis are widely researched for the degradation of persistent organic pollutants, including various aniline derivatives, there is no specific research available applying these methods to 2-methoxy-4,6-dimethylaniline. The existing literature focuses on the enzymatic oxidation of this compound, and studies detailing its transformation and removal using other AOPs could not be identified.

Emerging Research Areas and Future Perspectives for 2 Methoxy 4,6 Dimethylaniline Research

Exploration of Novel Derivatives with Tunable Electronic and Steric Properties

The primary amine group of 2-Methoxy-4,6-dimethylaniline serves as a reactive handle for the synthesis of a wide array of derivatives. The existing methoxy (B1213986) and dimethyl substituents on the aromatic ring inherently influence the molecule's electronic and steric character, a feature that can be further exploited in its derivatives. The methoxy group acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring, while the methyl groups are weakly electron-donating through induction.

Future research is anticipated to focus on leveraging this intrinsic functionality to create new molecules where these properties are finely tuned for specific applications. For instance, derivatization can be used to modulate the compound's basicity, nucleophilicity, and redox potential. The steric bulk provided by the two methyl groups can be used to control the geometry and stability of metal complexes or to direct the regioselectivity of further reactions.

A tangible example of its use as a building block is found in the synthesis of herbicidal agents. In one patented process, 2-Methoxy-4,6-dimethylaniline is used as the starting material to produce a more complex ketone derivative, highlighting its utility in constructing agrochemical compounds. google.com

Table 1: Example of a Derivative Synthesized from 2-Methoxy-4,6-dimethylaniline

| Starting Material | Derivative Compound | Application Area |

|---|

Future work could expand this scope, exploring derivatives for pharmaceuticals, dyes, or polymer science, where precise control over electronic and steric factors is paramount.

Integration of 2-Methoxy-4,6-dimethylaniline in Supramolecular Architectures

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent interactions, offers a promising frontier for 2-Methoxy-4,6-dimethylaniline. While specific studies incorporating this molecule into supramolecular structures are not yet widely reported, its molecular features make it a compelling candidate for such research.

The key functional groups that could facilitate its role in supramolecular chemistry include:

The Amine Group (-NH₂): Capable of acting as a hydrogen bond donor.

The Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor.

The Aromatic Ring: Can participate in π-π stacking and cation-π interactions.

These features could allow 2-Methoxy-4,6-dimethylaniline to function as a "guest" molecule within a larger "host" system or to act as a building block in a self-assembling system, such as an organic monolayer or a liquid crystal. The steric hindrance from the methyl groups could be a critical factor in controlling the geometry and stability of these assemblies, potentially leading to the formation of highly ordered and functional architectures.

Advanced Applications in Functional Materials Beyond Current Scope

The field of functional materials is a logical next step for the application of 2-Methoxy-4,6-dimethylaniline and its future derivatives. Substituted anilines are foundational precursors for a variety of functional organic materials, including conducting polymers, electro-optic materials, and specialized dyes.

Table 2: Potential Future Applications in Functional Materials

| Material Class | Potential Role of 2-Methoxy-4,6-dimethylaniline | Modulating Substituents |

|---|---|---|

| Conducting Polymers | As a monomer to create a substituted polyaniline. | The methoxy and methyl groups can enhance solubility and processability of the resulting polymer in organic solvents and tune its electronic bandgap. |

| Organic Dyes | As a core structure for azo dyes or other chromophores. | The electron-donating substituents can modify the absorption and emission wavelengths, leading to tailored colors and photophysical properties. |

| Organic Semiconductors | As a building block for hole-transporting materials in devices like OLEDs or solar cells. | The electronic properties endowed by the substituents can be tuned to optimize charge mobility and energy levels for efficient device performance. |

Research in this area would involve polymerizing the aniline (B41778) or incorporating it into larger conjugated systems. The specific substitution pattern of 2-Methoxy-4,6-dimethylaniline could offer advantages over simpler anilines, providing a route to materials with improved processability, stability, and performance.

Development of Highly Efficient and Sustainable Synthetic Routes

As the potential applications for 2-Methoxy-4,6-dimethylaniline expand, the need for efficient and environmentally benign methods for its production becomes crucial. Traditional synthetic routes for anilines often involve multi-step processes that may rely on harsh reagents, high temperatures, and generate significant chemical waste.

Future research will likely focus on developing "green" synthetic pathways. Key areas of development include:

Catalytic Hydrogenation: The reduction of the corresponding nitroaromatic precursor (1-methoxy-2-nitro-3,5-dimethylbenzene) using heterogeneous or homogeneous catalysts under milder conditions with high selectivity.

Amination of Phenolic Precursors: Direct amination of 2-methoxy-4,6-dimethylphenol, if available, using catalysts to avoid the nitration-reduction sequence.

Photocatalytic Methods: Utilizing visible light and a photocatalyst to drive the synthesis under ambient temperature and pressure, significantly reducing the energy input and environmental impact of the process.

The development of such sustainable routes is essential for the commercial viability and environmental acceptance of 2-Methoxy-4,6-dimethylaniline and the novel materials derived from it.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.